molecular formula C18H21NO4S B5775303 ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate

ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate

Cat. No. B5775303
M. Wt: 347.4 g/mol
InChI Key: KQCJPBCYDYWBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate, also known as EETC, is a chemical compound that has gained significant attention in scientific research. EETC is a member of the thiophene carboxylate family and is used in many different applications, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been suggested that ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase, or by interfering with the synthesis of certain proteins. ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Physiologically, ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has been shown to have antitumor, anti-inflammatory, and antifungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate in lab experiments include its potent biological and pharmacological activities, its ability to induce apoptosis in cancer cells, and its potential as a treatment for Alzheimer's disease. However, the limitations of using ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate. One area of research could focus on the development of new ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate derivatives with improved biological and pharmacological activities. Another area of research could focus on the use of ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate as a potential treatment for Alzheimer's disease. Additionally, further research could be conducted to fully understand the mechanism of action of ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate and to identify new targets for its use in treating various diseases.

Synthesis Methods

The synthesis of ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate involves a multi-step process that starts with the reaction of 2-methylphenol with ethyl acetoacetate in the presence of a base to form the intermediate 2-methylphenylacetoacetate. This intermediate is then reacted with thioacetic acid to form the corresponding thiophene derivative. The final step involves the reaction of the thiophene derivative with ethyl chloroformate and N-methylmorpholine to form ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its biological and pharmacological properties. It has been shown to have antitumor, anti-inflammatory, and antifungal activities. ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This makes ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

ethyl 5-ethyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-13-10-14(18(21)22-5-2)17(24-13)19-16(20)11-23-15-9-7-6-8-12(15)3/h6-10H,4-5,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCJPBCYDYWBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)COC2=CC=CC=C2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

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